5-Bromothiophene-2-carbonitrile is a bifunctional heterocyclic compound essential for advanced organic synthesis. Its structure, featuring a reactive bromine atom at the 5-position and an electron-withdrawing nitrile group at the 2-position, makes it a strategic precursor for creating complex molecular architectures. This specific arrangement of functional groups allows for selective modification, such as palladium-catalyzed cross-coupling reactions at the bromine site, while the nitrile group modulates the electronic properties of the resulting molecule, a critical feature for applications in organic semiconductors and as a scaffold in medicinal chemistry.
Substituting 5-Bromothiophene-2-carbonitrile with seemingly similar analogs like 5-chlorothiophene-2-carbonitrile or the parent thiophene-2-carbonitrile often leads to process failures or suboptimal performance. The carbon-bromine bond offers a distinct reactivity profile in critical C-C bond-forming reactions, such as Suzuki-Miyaura coupling, that is not replicated by the more inert carbon-chlorine bond. This difference is crucial for achieving high yields and predictable reaction kinetics in multi-step syntheses. Furthermore, the specific electronic influence and steric hindrance provided by the bromo-substituent are often essential for the final material's performance, including charge transport characteristics in organic thin-film transistors (OTFTs) or the specific binding affinity of a pharmaceutical intermediate.
In the construction of thieno[3,2-b]thiophene derivatives, which are vital cores for high-performance organic semiconductors, 5-Bromothiophene-2-carbonitrile serves as a critical precursor. A documented one-pot synthesis involving this compound to produce a key intermediate, 5-cyano-3-hydroxy-2-phenylthieno[3,2-b]thiophene, proceeds with a high isolated yield of 85%. This efficient conversion highlights its suitability for constructing complex fused-ring systems under manageable reaction conditions.
| Evidence Dimension | Isolated Yield in One-Pot Synthesis |
| Target Compound Data | 85% yield for 5-cyano-3-hydroxy-2-phenylthieno[3,2-b]thiophene |
| Comparator Or Baseline | Alternative multi-step synthetic routes often have lower overall yields (e.g., a reported 8-step synthesis of the parent thieno[3,2-b]thiophene has an overall yield of only 2-6%) |
| Quantified Difference | Significantly higher throughput in a single process step compared to lengthy, lower-yielding alternatives. |
| Conditions | One-pot reaction with mandelonitrile and sodium methoxide in methanol. |
For process development and scale-up, a high-yield, one-pot reaction significantly reduces manufacturing costs, time, and waste compared to less efficient, multi-step alternatives.
In Suzuki-Miyaura cross-coupling, the choice of halide is a critical process parameter. The reactivity of aryl halides follows the general trend I > Br > Cl. 5-Bromothiophene-2-carbonitrile provides an optimal balance of reactivity and stability. It is significantly more reactive than the corresponding 5-chloro analog, enabling coupling under milder conditions and with a broader range of boronic acids. Compared to the 5-iodo version, the bromo-compound is typically more cost-effective, more stable for storage, and less prone to side reactions like homocoupling, offering a more robust and economical process.
| Evidence Dimension | Relative Reactivity in Oxidative Addition (Rate-Determining Step) |
| Target Compound Data | Moderate to high reactivity, suitable for a wide range of standard Pd catalysts and conditions. |
| Comparator Or Baseline | Aryl Chlorides: Low reactivity, often requiring specialized, expensive ligands and harsher conditions. Aryl Iodides: Very high reactivity, but more expensive and can lead to undesired side reactions. |
| Quantified Difference | Qualitatively provides a superior balance of process cost, reaction rate, and stability compared to chloro- or iodo- analogs. |
| Conditions | Standard Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions. |
This compound hits the 'sweet spot' for procurement in process chemistry, avoiding the harsh conditions required for chloro-analogs and the higher cost and potential side-reactions of iodo-analogs.
The precise structure of 5-Bromothiophene-2-carbonitrile is specified as a key starting material in the synthesis of a patented class of potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. In the synthesis of these complex drug candidates, the thiophene core acts as a central scaffold, and the bromo and cyano groups are positioned for subsequent chemical modifications that are critical for achieving high inhibitory activity. For example, a synthesized compound from this class demonstrated an IC50 value of 0.005 µM against HCV NS5B polymerase.
| Evidence Dimension | Inhibitory Concentration (IC50) of Final Product |
| Target Compound Data | Serves as a precursor to compounds with IC50 values as low as 0.005 µM. |
| Comparator Or Baseline | Substitution with a different heterocyclic core or altering the substituent pattern would create a distinct new chemical entity, likely with significantly lower or no biological activity. |
| Quantified Difference | The use of this specific building block is integral to achieving nanomolar-level potency in the final patented drug candidate. |
| Conditions | In vitro assay for HCV NS5B polymerase inhibition. |
For medicinal chemistry and pharmaceutical procurement, using a specified, patent-validated starting material is non-negotiable to ensure reproducibility and performance of the final active pharmaceutical ingredient (API).
Ideal for synthetic routes targeting thieno[3,2-b]thiophenes and related fused heterocycles for organic electronics. The compound's structure is optimized for efficient, high-yield cyclization reactions, making it a preferred choice for producing core structures used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
This compound is the right choice for process chemists needing a reliable aryl halide for Suzuki coupling. Its reactivity profile avoids the need for the specialized catalysts often required for chloro-analogs while offering better stability and cost-effectiveness than iodo-analogs, ensuring a predictable and scalable synthesis of biaryl and hetero-biaryl structures.
Serves as a validated starting material for synthesizing specific classes of Hepatitis C virus inhibitors. Its use is critical for researchers and companies operating within the intellectual property landscape defined by patents for these antiviral agents, where structural precision is directly linked to biological function and patent claims.
Irritant